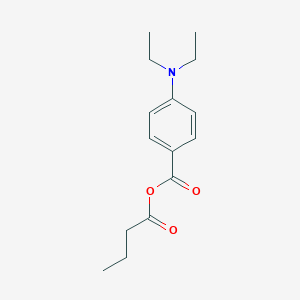
Butanoyl 4-(diethylamino)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butanoyl 4-(diethylamino)benzoate is an organic compound known for its applications in various fields, including cosmetics and pharmaceuticals. It is a derivative of benzoic acid, where the butanoyl group is attached to the 4-position of the benzoic acid ring, and a diethylamino group is attached to the nitrogen atom. This compound is often used for its UV-absorbing properties, making it a valuable ingredient in sunscreen formulations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Butanoyl 4-(diethylamino)benzoate typically involves the esterification of 4-(diethylamino)benzoic acid with butanoyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
- Dissolve 4-(diethylamino)benzoic acid in an appropriate solvent, such as dichloromethane.
- Add butanoyl chloride dropwise to the solution while maintaining the temperature at around 0-5°C.
- Add pyridine to the reaction mixture to neutralize the hydrochloric acid formed.
- Stir the reaction mixture at room temperature for several hours.
- Extract the product with an organic solvent and purify it by recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality. The purification steps may include distillation and advanced chromatographic techniques to achieve high purity levels.
化学反应分析
Types of Reactions
Butanoyl 4-(diethylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.
Major Products Formed
Oxidation: Formation of 4-(diethylamino)benzoic acid or 4-(diethylamino)benzophenone.
Reduction: Formation of 4-(diethylamino)benzyl alcohol.
Substitution: Formation of 4-(diethylamino)-2-nitrobenzoate or 4-(diethylamino)-2-bromobenzoate.
科学研究应用
Butanoyl 4-(diethylamino)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a UV-absorbing agent in photochemical studies and as a reagent in organic synthesis.
Biology: Investigated for its potential as a photosensitizer in photodynamic therapy.
Medicine: Explored for its role in drug delivery systems and as a component in topical formulations.
作用机制
The primary mechanism of action of Butanoyl 4-(diethylamino)benzoate involves the absorption of ultraviolet (UV) radiation. The compound absorbs UV light and undergoes a photochemical reaction that dissipates the energy as heat, thereby protecting the skin from harmful UV rays. The molecular targets include the aromatic ring and the ester functional group, which are responsible for the UV-absorbing properties.
相似化合物的比较
Similar Compounds
Ethyl 4-(dimethylamino)benzoate: Another UV-absorbing compound used in sunscreens.
2-Ethylhexyl 4-(dimethylamino)benzoate: Known for its high UV absorption and stability.
4-(Dimethylamino)benzoic acid: Used in various cosmetic formulations for its UV-absorbing properties.
Uniqueness
Butanoyl 4-(diethylamino)benzoate stands out due to its specific ester group, which provides unique solubility and stability characteristics. Its ability to absorb a broad spectrum of UV radiation makes it particularly effective in sunscreen formulations, offering enhanced protection compared to some other UV-absorbing compounds .
属性
IUPAC Name |
butanoyl 4-(diethylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-4-7-14(17)19-15(18)12-8-10-13(11-9-12)16(5-2)6-3/h8-11H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMXRBGPREAWUFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC(=O)C1=CC=C(C=C1)N(CC)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
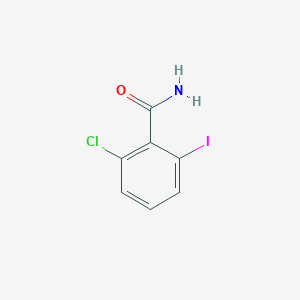

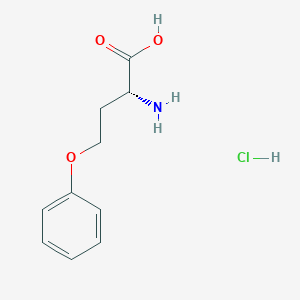
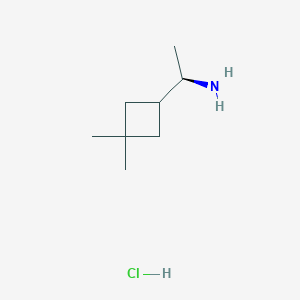
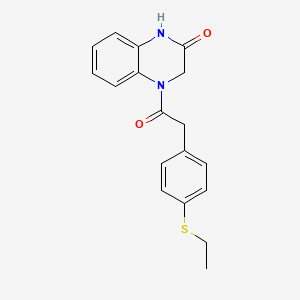
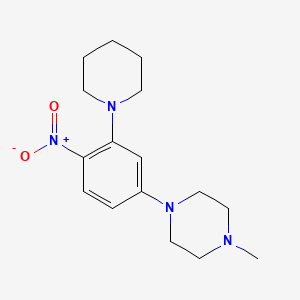
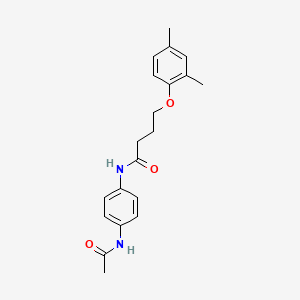
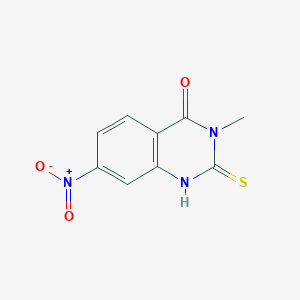
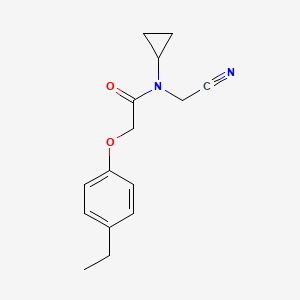
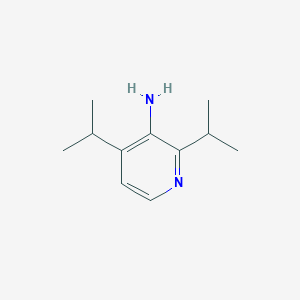

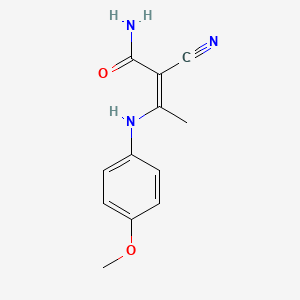
![2-(2-fluorophenoxy)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}acetamide](/img/structure/B2777331.png)
![3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2777332.png)
